molecular formula C19H13N3O3 B2502784 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate CAS No. 452966-68-6

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate

Cat. No. B2502784
CAS RN: 452966-68-6
M. Wt: 331.331
InChI Key: CBCJEDFRHCTXRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves understanding the chemical reactions that lead to its formation. This could involve multiple steps, each with its own set of reactants, conditions, and catalysts .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Computational methods can also be used to predict these properties .

Scientific Research Applications

Anti-Alzheimer Properties

The compound has shown promise as a potential anti-Alzheimer agent. Researchers have designed and synthesized a series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids. These derivatives were screened for their cholinesterase inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Notably, some of the title compounds exhibited excellent inhibition against BuChE and moderate inhibitory activity toward AChE, comparable to the standard cholinesterase inhibitor donepezil .

Antitumor Activity

The compound can be hydrolyzed in vivo to form 3-methyl-4-oxo-3,4-dihydro-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid. This metabolite is similar to temozolomide, an antitumor drug. In vitro studies have demonstrated moderate activity against TLX lymphoma .

Inhibition of Cholinesterases

Most of the synthesized 4-oxobenzo[d]1,2,3-triazin derivatives bearing a pyridinium moiety showed good inhibitory activity against AChE. These findings suggest potential applications in neurodegenerative diseases where cholinesterase inhibition is beneficial .

Green Chemistry Applications

While not directly related to the compound, 1,2,3-triazoles (similar to the triazine ring in the compound) have important applications in pharmaceutical chemistry. They are synthesized using nonconventional “green” methods such as microwave, mechanical mixing, visible light, and ultrasound .

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, its safe handling procedures, and measures to take in case of exposure .

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18-16-7-3-4-8-17(16)20-21-22(18)12-25-19(24)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCJEDFRHCTXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate

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